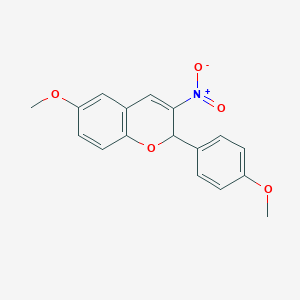![molecular formula C32H23NO B13807004 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol typically involves multi-step organic reactions. These reactions often include the formation of intermediate compounds, which are then subjected to further chemical transformations to achieve the final product. Common synthetic routes may involve:
Cyclization reactions: These are used to form the core structure of the compound.
Aromatic substitutions: These reactions introduce phenyl groups into the molecule.
Hydrogenation: This step is used to reduce specific double bonds within the molecule.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Specific double bonds within the molecule can be reduced to single bonds.
Substitution: Aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of double bonds would result in a fully saturated compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This could include binding to proteins or enzymes, altering their activity, or affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine derivatives: Compounds with a similar core structure but different substituents.
Isoindole derivatives: Compounds with a similar isoindole ring system.
Diphenyl compounds: Compounds with two phenyl groups attached to different core structures.
Uniqueness
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C32H23NO |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
14,21-diphenyl-1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-ol |
InChI |
InChI=1S/C32H23NO/c34-32(24-15-5-2-6-16-24)29-21-11-10-20-28(29)31(23-13-3-1-4-14-23)27-19-9-7-17-25(27)26-18-8-12-22-30(26)33(31)32/h1-22,34H |
Clé InChI |
IKAZRQKFEBQKAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C23C4=CC=CC=C4C5=CC=CC=C5N2C(C6=CC=CC=C36)(C7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


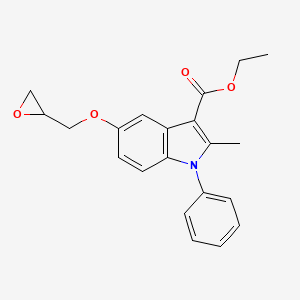
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)

![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
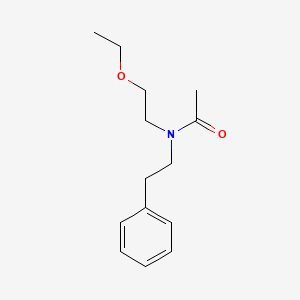
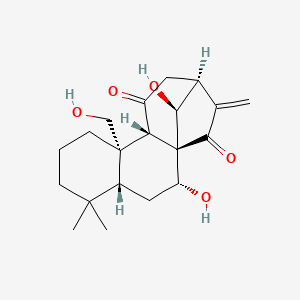

![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

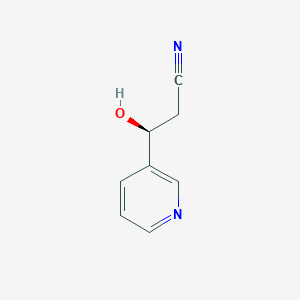

![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
